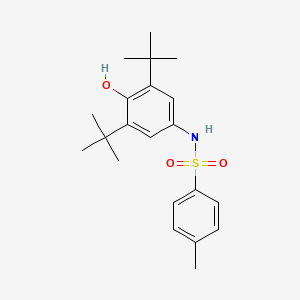

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Properties

- Applications :

Biomedical and Pharmaceutical Applications

- Applications :

- Antimycotic Activity : “CBMicro_026092” has shown promising antimycotic activity, making it a potential candidate for antifungal drug development .

- Wound Healing : In vivo studies indicate that formulations containing “CBMicro_026092” enhance wound healing, reduce inflammation, and promote collagen deposition .

- Topical Delivery : Nanosponge hydrogels loaded with “CBMicro_026092” improve topical drug delivery, making it suitable for skin-related applications .

Road Infrastructure and Engineering

Building Information Modeling (BIM) and Sustainability

Direcciones Futuras

A recent study has shown that Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate can be formulated as a nanosponge hydrogel for potential use in controlling skin fungal ailments . This suggests that similar compounds could also be explored for their potential uses in medical and pharmaceutical applications.

Propiedades

IUPAC Name |

N-(3,5-ditert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S/c1-14-8-10-16(11-9-14)26(24,25)22-15-12-17(20(2,3)4)19(23)18(13-15)21(5,6)7/h8-13,22-23H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUBJIXSEBVKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-(p-toluenesulfonamido)phenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182969.png)

![dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5182975.png)

![8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182979.png)

![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5182981.png)

![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5183004.png)

![3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5183007.png)

![[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5183009.png)

![1-(2-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5183010.png)

![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)

![N-(2,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5183019.png)

![3-chloro-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5183043.png)